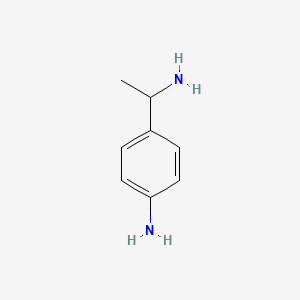

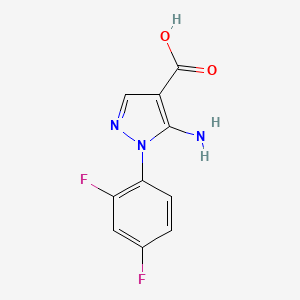

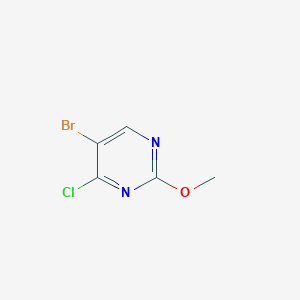

![molecular formula C7H11NO2 B1284191 O-[3-(Furan-2-YL)propyl]hydroxylamine CAS No. 138718-06-6](/img/structure/B1284191.png)

O-[3-(Furan-2-YL)propyl]hydroxylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Application in Organic Synthesis

Summary of the Application

Furan-2-yl compounds are used in the synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives .

Method of Application

The method involves the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .

Results or Outcomes

The resulting 3-aryl-3-(furan-2-yl)propenoic acid derivatives demonstrate good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus .

Application in Green Chemistry

Summary of the Application

Furan-2-yl compounds are considered platform chemicals in green chemistry, with potential applications beyond fuels and plastics .

Method of Application

These compounds can be synthesized from biomass via Furan Platform Chemicals (FPCs), offering an alternative to traditional petroleum-based reactants .

Results or Outcomes

The use of FPCs allows for the economic synthesis of a wide range of compounds, from simple to complex, offering a sustainable alternative to traditional chemical manufacturing processes .

Application in DNA Interstrand Crosslinking

Summary of the Application

Furan-modified adenosine building blocks, such as 2′-O-(3-(Furan-2-yl)propyl)adenosine, have been synthesized and evaluated for interstrand crosslink (ICL) formation in DNA duplexes .

Method of Application

The method involves the in situ oxidation of the furan moiety with NIS, which showed rapid crosslink formation to dA and dC, while dT and dG were inactive .

Results or Outcomes

The results showed that the furan-modified adenosine building block could form interstrand crosslinks in DNA duplexes .

Application in Flavoring Agent

Summary of the Application

Ethyl 3-(furan-2-yl)propionate, a derivative of furan-2-yl compounds, can be used as a flavoring agent in the food industry .

Method of Application

This compound is typically used in small quantities to enhance the flavor of food products .

Results or Outcomes

The use of Ethyl 3-(furan-2-yl)propionate as a flavoring agent contributes to the taste and aroma of various food products .

特性

IUPAC Name |

O-[3-(furan-2-yl)propyl]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-10-6-2-4-7-3-1-5-9-7/h1,3,5H,2,4,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSELACDBLFVMMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCCON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30576667 |

Source

|

| Record name | O-[3-(Furan-2-yl)propyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-[3-(Furan-2-YL)propyl]hydroxylamine | |

CAS RN |

138718-06-6 |

Source

|

| Record name | O-[3-(Furan-2-yl)propyl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

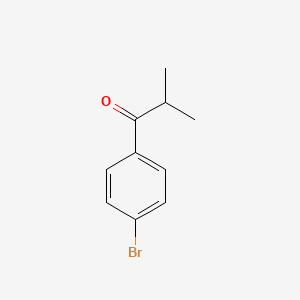

![3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B1284113.png)

![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)

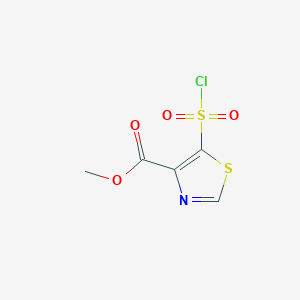

![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)